N-(2-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
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Overview
Description
N-(2-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C15H20N4O4S and its molecular weight is 352.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests that it may interact with a variety of biological targets .
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways .
Biochemical Pathways
Given its structure, it may potentially influence a variety of pathways, depending on its specific targets .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacological profile .
Result of Action
Depending on its specific targets and mode of action, it could potentially influence a variety of cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide typically involves multi-step organic reactions One such method starts with the preparation of the 5-cyanopyridin-2-yl starting material, followed by an etherification reaction to attach the pyridine ring to the piperidine core
Industrial Production Methods: Industrial production often leverages streamlined processes to enhance yield and purity. Typically, high-throughput synthesis techniques and advanced separation methods such as chromatography are employed. Maintaining optimal reaction conditions—temperature, pH, and solvent choice—is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to introduce further functional groups, potentially altering its chemical and physical properties.
Reduction: : Selective reduction can be used to modify specific parts of the molecule while retaining its core structure.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, allowing for the replacement of various groups attached to the piperidine or pyridine rings.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used for oxidation reactions.
Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are utilized for reduction.
Substitution reactions often involve reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents).
Major Products Formed
Oxidation can yield compounds with additional oxygen-containing functional groups such as ketones or carboxylic acids.
Reduction typically produces more saturated derivatives.
Substitution reactions result in a variety of structurally similar yet functionally distinct products, depending on the nature of the substituent introduced.
Scientific Research Applications: N-(2-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide has diverse applications:
Chemistry: : It serves as a building block for complex organic synthesis, enabling the creation of novel compounds.
Biology: : The compound’s ability to interact with specific biomolecules makes it useful in studying biological processes and pathways.
Medicine: : Potential pharmaceutical applications include serving as a lead compound in drug discovery, particularly for diseases involving the nervous system or inflammatory pathways.
Industry: : Its use in creating specialized materials or as a chemical intermediate in various manufacturing processes highlights its industrial relevance.
Mechanism of Action: The compound’s mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity:
Molecular Targets: : Potential targets include neurotransmitter receptors, ion channels, and enzymes involved in metabolic or signaling pathways.
Pathways Involved: : Interaction with these targets can lead to changes in cellular signaling, gene expression, or metabolic processes, ultimately influencing physiological responses.
Comparison with Similar Compounds: this compound stands out due to its unique combination of functional groups:
Similar Compounds
Compounds like N-(2-(4-(pyridin-2-yl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide share a core structure but lack the cyano group, affecting their reactivity and application.
Variants with different substituents on the piperidine ring or methanesulfonamide group also offer contrasting properties and uses.
Uniqueness: : The presence of the cyano group and the precise arrangement of functional groups confer unique chemical reactivity and biological activity, making it a valuable tool in various research and industrial contexts.
This compound is truly fascinating, standing at the intersection of chemistry, biology, and industrial application. Let's see how it shapes the future of scientific research!
Properties
IUPAC Name |
N-[2-[4-(5-cyanopyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-18(24(2,21)22)11-15(20)19-7-5-13(6-8-19)23-14-4-3-12(9-16)10-17-14/h3-4,10,13H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNRAQPZJIXXBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.